((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium
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Overview
Description
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is particularly noted for its role as an intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent .
Preparation Methods
The synthesis of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium involves a multi-step process. The starting material, 4-bromoquinoline, undergoes a series of reactions including Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and extrusive oxidation Heck coupling . These reactions are carried out under eco-friendly conditions, making the process both efficient and sustainable . Industrial production methods scale up these reactions using advanced equipment like twin-screw extruders to ensure high yield and purity .
Chemical Reactions Analysis
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce cyclopropyl-substituted quinolines .
Scientific Research Applications
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium involves its interaction with specific molecular targets. In the case of pitavastatin synthesis, the compound acts as an HMG-CoA reductase inhibitor, which is crucial for reducing cholesterol levels . The molecular pathways involved include the inhibition of the mevalonate pathway, leading to decreased synthesis of cholesterol and other isoprenoids .
Comparison with Similar Compounds
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium is unique due to its specific structure and reactivity. Similar compounds include:
2-Cyclopropyl-4-(4-fluorophenyl)quinoline: Shares a similar quinoline core but lacks the triphenylphosphonium group.
4-(4-Fluorophenyl)quinoline: Another quinoline derivative with different substituents.
Triphenylphosphonium derivatives: Compounds with similar phosphonium groups but different aromatic systems.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in medicinal chemistry .
Properties
Molecular Formula |
C37H31BrFNP+ |
---|---|
Molecular Weight |
619.5 g/mol |
IUPAC Name |
[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C37H30FNP.BrH/c38-29-24-22-27(23-25-29)36-33-18-10-11-19-35(33)39-37(28-20-21-28)34(36)26-40(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;/h1-19,22-25,28H,20-21,26H2;1H/q+1; |
InChI Key |
NLIQETRDGNRDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F.Br |
Origin of Product |
United States |
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